molecular formula C8H13N5O B13076215 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13076215
M. Wt: 195.22 g/mol
InChI Key: CFKOCKPUKJNBAA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a chemical compound with the following molecular formula:

C6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}C6​H6​N4​O

and a molecular weight of approximately 152.2 g/mol . It belongs to the class of triazolopyrimidines and exhibits interesting properties that make it relevant in various scientific contexts.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Detailed reaction conditions and intermediates would depend on the specific synthetic pathway.

Industrial Production: While industrial-scale production methods may vary, they typically involve efficient and scalable synthetic processes. These methods are proprietary and closely guarded by manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation and reduction reactions.

    Substitution: It is susceptible to nucleophilic substitution reactions at appropriate positions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).

Major Products: The major products formed during these reactions include derivatives of the triazolopyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.

    Catalysis: It may serve as a ligand or catalyst in organic transformations.

Biology and Medicine: Industry:

    Pharmaceuticals: It may find applications in drug development.

    Agrochemicals: Derivatives could be used in crop protection.

Mechanism of Action

The exact mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other triazolopyrimidines, this compound’s unique structure sets it apart. Similar compounds include :

  • 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(2,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4,7-dihydro [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C8H13N5O/c1-4-3-5(2)13-8(10-4)11-7(12-13)6(9)14/h4-5H,3H2,1-2H3,(H2,9,14)(H,10,11,12)

InChI Key

CFKOCKPUKJNBAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)C(=O)N)N1)C

Origin of Product

United States

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